REACTION_CXSMILES
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[ClH:1].Cl.[NH2:3][C:4]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH3:13]O>>[ClH:1].[ClH:1].[NH2:3][C:4]1([C:10]([O:12][CH3:13])=[O:11])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:0.1.2,4.5.6|
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Name
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Quantity
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61 g
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Type
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reactant
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Smiles
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Cl.Cl.NC1(CCNCC1)C(=O)O
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Name
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Quantity
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600 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is bubbled hydrogen chloride gas at room temperature
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated to dryness in vacuo
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Type
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DISSOLUTION
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Details
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dissolved in 1,4-dioxane (200 mL)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue is redissolved in methanol (1600 mL) into which hydrogen chloride gas
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Type
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CUSTOM
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Details
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is bubbled for 45 minutes
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Duration
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45 min
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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Most of the solvent is then evaporated
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Type
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FILTRATION
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Details
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the product is collected by filtration
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Type
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WASH
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Details
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washed with ethyl acetate
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Name
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Type
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product
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Smiles
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Cl.Cl.NC1(CCNCC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |